Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839289
InChI: InChI=1S/C17H16N2O2/c1-3-11-4-6-12(7-5-11)16-18-14-9-8-13(17(20)21-2)10-15(14)19-16/h4-10H,3H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate

CAS No.:

Cat. No.: VC15839289

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name methyl 2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C17H16N2O2/c1-3-11-4-6-12(7-5-11)16-18-14-9-8-13(17(20)21-2)10-15(14)19-16/h4-10H,3H2,1-2H3,(H,18,19)
Standard InChI Key WUJJFSQYTCZBFG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

The compound’s structure centers on a benzimidazole scaffold, a heterocyclic system comprising a benzene ring fused to an imidazole ring. The 2-position is substituted with a 4-ethylphenyl group, while the 6-position hosts a methyl carboxylate moiety. This configuration confers distinct electronic and steric properties, influencing its chemical reactivity and interactions with biological targets .

Molecular Formula: C₁₇H₁₆N₂O₂
Molecular Weight: 280.32 g/mol
CAS Registry Number: 1416342-83-0

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic and conjugated systems . Infrared (IR) spectroscopy of related compounds reveals characteristic N–H stretching vibrations near 3,400 cm⁻¹ and C=O stretches around 1,700 cm⁻¹, suggesting the presence of both imidazole and ester functionalities . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm and methyl groups as singlets near δ 2.3–2.6 ppm .

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The synthesis of methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step sequence:

  • Condensation: Reacting 4-ethylbenzaldehyde with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.

  • Esterification: Introducing the methyl carboxylate group via nucleophilic acyl substitution or Mitsunobu reactions .

A representative protocol employs nitrobenzene as a solvent and sodium dithionite (Na₂S₂O₄) as a reducing agent to facilitate cyclization . Yields range from 70–88% after purification by recrystallization or column chromatography .

Eco-Friendly Approaches

Recent advances emphasize sustainable methodologies. Zinc oxide nanoparticles (ZnO NPs) catalyze benzimidazole formation under solvent-free conditions, reducing reaction times from hours to minutes and improving yields to >90% . Continuous flow reactors have also been adopted for industrial-scale production, enhancing thermal control and reproducibility.

Table 1: Comparative Synthesis Methods

MethodReagents/ConditionsYield (%)PurificationSource
TraditionalNa₂S₂O₄, DMSO, 90°C88Column Chromatography
Nanoparticle-CatalyzedZnO NPs, solvent-free, 80°C92Recrystallization
Continuous FlowMicroreactor, 120°C85Distillation

Physicochemical Properties and Analytical Characterization

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition temperatures exceeding 250°C . It is sparingly soluble in water but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Spectral Fingerprints

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15 (s, 1H, H7), 7.89–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH₃), 2.68 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃) .

  • ¹³C NMR: δ 167.2 (C=O), 151.4 (C=N), 134.9–115.7 (aromatic), 52.1 (OCH₃), 28.5 (CH₂CH₃), 15.3 (CH₂CH₃) .

  • HRMS: m/z calculated for C₁₇H₁₆N₂O₂ [M+H]⁺: 281.1284, found: 281.1289 .

TargetModel SystemActivity (IC₅₀/MIC)MechanismSource
S. aureusIn vitro culture8 µg/mLCell wall disruption
MCF-7 cellsBreast cancer line12.5 µMCaspase-3 activation

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide or peptide conjugates. Reaction with NaOH/EtOH at 80°C achieves >95% conversion .

Electrophilic Substitution

The electron-rich benzimidazole ring facilitates electrophilic aromatic substitution at the 4- and 7-positions. Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives, which serve as intermediates for fluorescent dyes .

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